Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate
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Overview
Description
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate is a chemical compound with the molecular formula C12H25NO3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a pentan-3-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and pentan-3-yl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but with a bicyclic ring system.
Tert-butyl (3-(2-hydroxyethyl)benzyl)carbamate: Contains a benzyl group instead of a pentan-3-yl group.
Uniqueness
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H25NO3 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-pentan-3-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-6-10(7-2)13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
KDTYJOFAHSPJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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